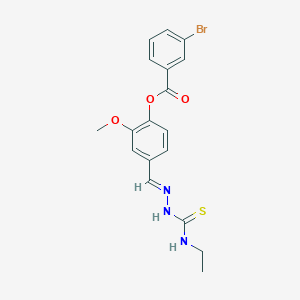
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C17H16BrN3O2S and a molecular weight of 406.304 g/mol . This compound is notable for its unique structure, which includes both a bromobenzoate and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Ethylamino Carbothioyl Intermediate: This step involves the reaction of ethylamine with a suitable thiocarbonyl compound under controlled conditions.
Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with 2-Methoxyphenyl 3-Bromobenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-methoxyphenyl 3-bromobenzoate under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The carbohydrazonoyl group may play a crucial role in binding to these targets, while the bromobenzoate moiety could facilitate interactions with hydrophobic regions of proteins .
Comparison with Similar Compounds
Several compounds are structurally similar to 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate, including:
- 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate
These compounds share similar functional groups but differ in the position of the bromine atom or the nature of the amino substituent. The unique combination of functional groups in this compound makes it distinct and potentially useful for specific applications .
Properties
CAS No. |
477735-10-7 |
|---|---|
Molecular Formula |
C18H18BrN3O3S |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C18H18BrN3O3S/c1-3-20-18(26)22-21-11-12-7-8-15(16(9-12)24-2)25-17(23)13-5-4-6-14(19)10-13/h4-11H,3H2,1-2H3,(H2,20,22,26)/b21-11+ |
InChI Key |
MXGZHKNHFZUYLN-SRZZPIQSSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















